molecular formula C12H20ClNO B2455893 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine CAS No. 26646-60-6

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine

Cat. No.: B2455893
CAS No.: 26646-60-6
M. Wt: 229.75
InChI Key: BOQAGQKUMAKKJQ-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an ethylamine group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine typically involves the reaction of 5-isopropyl-2-methylphenol with ethylene oxide, followed by the subsequent reaction with ammonia or an amine. The general reaction scheme is as follows:

  • Step 1: Alkylation of 5-isopropyl-2-methylphenol

      Reactants: 5-isopropyl-2-methylphenol, ethylene oxide

      Conditions: Basic medium (e.g., sodium hydroxide), elevated temperature

      Product: 2-(5-Isopropyl-2-methyl-phenoxy)ethanol

  • Step 2: Amination of 2-(5-Isopropyl-2-methyl-phenoxy)ethanol

      Reactants: 2-(5-Isopropyl-2-methyl-phenoxy)ethanol, ammonia or primary amine

      Conditions: Elevated temperature, pressure

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or phenolic oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Isopropyl-2-methyl-phenoxy)-N-m-tolyl-acetamide
  • 2-(2-Isopropyl-phenoxy)-N-(3-trifluoromethyl-phenyl)-acetamide
  • 2-(2-Butyl-phenoxy)-N-isopropyl-N-phenyl-acetamide

Uniqueness

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)12(8-11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSOMQWMMNYHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243840
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-60-6
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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